molecular formula C18H25N3O3 B1441245 2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole CAS No. 1053656-72-6

2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole

Cat. No. B1441245
CAS RN: 1053656-72-6
M. Wt: 331.4 g/mol
InChI Key: GCZOQCJTFXCCPU-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles often involves the reaction of acylhydrazides with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture .


Molecular Structure Analysis

Oxadiazoles have three known isomers: 1,2,4-oxadiazole, 1,2,3-oxadiazole, and 1,2,5-oxadiazole . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .


Chemical Reactions Analysis

The ability of 1,3,4-oxadiazole heterocyclic compounds to undergo various chemical reactions has made them important for molecule planning because of their privileged structure, which has enormous biological potential .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary depending on the specific compound. For example, 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole has a molecular weight of 354.44 .

Mechanism of Action

2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole has been studied extensively to understand its mechanism of action. It has been found to interact with proteins, and its ability to bind to various proteins has been explored. In addition, it has been shown to interact with enzymes, and its ability to modulate the activity of enzymes has been investigated. Furthermore, its ability to interact with other molecules, such as DNA, has been studied.
Biochemical and Physiological Effects
This compound has been studied extensively to understand its biochemical and physiological effects. It has been found to interact with proteins, and its ability to modulate the activity of enzymes has been investigated. In addition, it has been shown to interact with other molecules, such as DNA, and its ability to alter gene expression has been explored. Furthermore, its ability to interact with hormones, such as testosterone, has been studied.

Advantages and Limitations for Lab Experiments

2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole has several advantages for use in laboratory experiments. It is a highly stable compound, and it is soluble in a wide range of organic solvents. In addition, it is easy to synthesize and can be stored at room temperature. However, there are also some limitations to its use in laboratory experiments. It is a relatively expensive compound, and its solubility in water is limited. Furthermore, it is not suitable for use in high-temperature reactions.

Future Directions

The potential applications of 2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole are vast, and many future directions for research are possible. One potential area of research is the development of new compounds and materials based on this compound. Another potential area of research is the study of its mechanism of action and its ability to modulate the activity of enzymes. Furthermore, its ability to interact with other molecules, such as DNA, could be explored in greater detail. Additionally, its ability to interact with hormones, such as testosterone, could be studied further. Finally, its potential applications in drug design and development could be investigated.

Scientific Research Applications

2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole has been used in a variety of scientific research applications, such as in the synthesis of new compounds and materials, the development of new catalysts, and the study of protein-protein interactions. It has also been used as a probe molecule in the study of enzyme-substrate interactions, and its ability to bind to various proteins has been explored. In addition, it has been used to study the mechanism of action of various drugs, and to investigate the biochemical and physiological effects of various compounds.

Safety and Hazards

The safety and hazards of oxadiazoles can also vary depending on the specific compound. It’s important to handle these compounds with care and follow appropriate safety protocols .

properties

IUPAC Name

tert-butyl N-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-17(2,3)13-9-7-12(8-10-13)15-21-20-14(23-15)11-19-16(22)24-18(4,5)6/h7-10H,11H2,1-6H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZOQCJTFXCCPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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